molecular formula C9H17NO3S B13969994 N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13969994
M. Wt: 219.30 g/mol
InChI Key: WFGUJQHSNGSKKN-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound features a cyclopropyl group, a tetrahydropyran ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, followed by the introduction of the cyclopropyl group and the sulfonamide functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the sulfonamide group provides potential for enzyme inhibition.

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

N-cyclopropyl-3-methyloxane-4-sulfonamide

InChI

InChI=1S/C9H17NO3S/c1-7-6-13-5-4-9(7)14(11,12)10-8-2-3-8/h7-10H,2-6H2,1H3

InChI Key

WFGUJQHSNGSKKN-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1S(=O)(=O)NC2CC2

Origin of Product

United States

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